molecular formula C8H11NO2 B3082323 2-(2-Methoxy-3-pyridinyl)ethanol CAS No. 112197-14-5

2-(2-Methoxy-3-pyridinyl)ethanol

Cat. No.: B3082323
CAS No.: 112197-14-5
M. Wt: 153.18 g/mol
InChI Key: RHBRKXDRHSBKSZ-UHFFFAOYSA-N
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Description

2-(2-Methoxy-3-pyridinyl)ethanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, featuring a methoxy group at the second position and an ethanol group at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-3-pyridinyl)ethanol typically involves the reaction of 2-methoxypyridine with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the nitrogen atom of the pyridine ring .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. These methods often involve the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-3-pyridinyl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-3-pyridinyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-3-pyridinyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methoxypyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-7(4-6-10)3-2-5-9-8/h2-3,5,10H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBRKXDRHSBKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309849
Record name 2-Methoxy-3-pyridineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112197-14-5
Record name 2-Methoxy-3-pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112197-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-pyridineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.4 g of (2-methoxy-3-pyridyl)acetic acid, 550 mg of lithium aluminum hydride and 20 ml of THF were stirred at room temperature for 0.5 hour. 0.27 ml of water, 3.9 ml of a 3.8N aqueous sodium hydroxide and 0.78 ml of water were successively added thereto, and the resulting solid was filtered off. The filtrate was evaporated, and the residue was purified by silica gel chromatography (hexane:ethyl acetate=2:1, subsequently 1:1), to give 1.2 g of a yellow oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.78 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.27 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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